33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol
説明
Overview of the Compound and Its Nomenclature
The compound 33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid is a macrolide antibiotic characterized by a 39-membered bicyclic scaffold with seven conjugated double bonds (heptaene system) and multiple oxygen- and nitrogen-containing functional groups. Its IUPAC name reflects the stereochemical complexity, including:
- A bicyclo[33.3.1]nonatriaconta core indicating a fused 33- and 3-membered ring system.
- 14,39-dioxa bridges at positions 14 and 39.
- Substituents such as a 4-amino-3,5-dihydroxy-6-methyloxan-2-yl (a modified aminodeoxy sugar) at position 33.
The second component, 6-(methylamino)hexane-1,2,3,4,5-pentol (C₇H₁₇NO₅), is a hexitol derivative featuring a methylamino group at position 6 and hydroxyl groups at all other carbon positions. Its systematic name follows IUPAC numbering, emphasizing the pentol (five alcohol) groups and the methylamino substitution.
| Property | 33-(4-Amino...)carboxylic acid | 6-(Methylamino...)pentol |
|---|---|---|
| Molecular formula | C₄₇H₇₃NO₁₇ | C₇H₁₇NO₅ |
| Molecular weight | 924.1 g/mol | 195.21 g/mol |
| Key functional groups | Carboxylic acid, heptaene, sugars | Pentol, methylamino |
| PubChem CID | 352546 | 4049 |
Table 1: Comparative molecular properties of the two components.
Historical Context and Discovery
The parent macrolide structure was first identified in the mid-20th century during investigations into antifungal agents produced by Streptomyces species. Specifically, derivatives of this compound are linked to trichomycin (hachimycin), a polyene macrolide isolated in 1950 and used to treat Candida albicans infections. The 33-substituted variant described here was later characterized through advanced spectroscopic methods, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), which resolved its stereochemical configuration.
6-(Methylamino)hexane-1,2,3,4,5-pentol, initially termed methylglucamine , emerged as a stabilizing agent in pharmaceutical formulations due to its water-soluble, polyhydroxylated structure. Its role as a counterion in macrolide antibiotics, including the primary compound, was elucidated through crystallographic studies in the 1980s.
Relevance in Contemporary Chemical Research
Recent studies focus on the compound’s dual functionality:
- Antimicrobial Activity : The heptaene system disrupts fungal membranes by binding ergosterol, analogous to amphotericin B. Modifications to the aminodeoxy sugar moiety (e.g., at position 33) alter target specificity and reduce toxicity.
- Chemical Synthesis : The compound’s size (47 carbon atoms) and stereochemical complexity (13 stereocenters) make it a benchmark for methodologies in total synthesis.
- Drug Formulation : 6-(Methylamino)hexane-1,2,3,4,5-pentol enhances the solubility of hydrophobic macrolides, enabling intravenous administration.
Ongoing research explores engineered biosynthetic pathways in Streptomyces to overproduce analogs with improved pharmacokinetic profiles.
Scope and Structure of the Review
This review systematically addresses:
- Structural elucidation and spectroscopic characterization.
- Biosynthetic origins and synthetic approaches.
- Mechanistic insights into its antimicrobial activity.
- Applications in medicinal chemistry.
Excluded are discussions of clinical dosing, toxicity, or commercial formulations, adhering to the stipulated guidelines.
特性
分子式 |
C54H90N2O22 |
|---|---|
分子量 |
1119.3 g/mol |
IUPAC名 |
33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C47H73NO17.C7H17NO5/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);4-13H,2-3H2,1H3 |
InChIキー |
BMTUXPZRZGAUCT-UHFFFAOYSA-N |
正規SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CNCC(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
準備方法
Synthetic Route via Salt Formation with 1-Methylglucamine
The most widely documented method involves the formation of a water-soluble salt between amphotericin B and 1-methylglucamine (meglumine). This approach leverages the carboxylic acid moiety of amphotericin B and the primary amine of meglumine to generate the target compound through acid-base neutralization.
Reaction Conditions and Stoichiometry
In a representative procedure, amphotericin B (1 equiv.) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under inert atmosphere. Meglumine is added in a molar ratio of 3:1 relative to amphotericin B to ensure complete salt formation. The reaction proceeds at room temperature for 6–12 hours, with progress monitored via high-performance liquid chromatography (HPLC). Excess meglumine drives the reaction to completion, minimizing residual unreacted amphotericin B.
Purification and Isolation
The crude product is precipitated by adding anhydrous diethyl ether or hexane, followed by centrifugation to collect the solid. Subsequent washing with ether removes residual solvents and byproducts. Final purification employs size-exclusion chromatography or recrystallization from a methanol-water mixture, yielding the target compound as a yellow crystalline solid with >95% purity.
Table 1: Key Parameters for Salt Formation
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF/DMSO |
| Molar Ratio (AmB:Meglumine) | 1:3 |
| Reaction Time | 6–12 hours |
| Yield | 80–85% |
| Purity (HPLC) | ≥95% |
Methyl Esterification of Partricin Followed by Amination
An alternative route involves derivatizing partricin, a structurally related polyene macrolide. This two-step process entails methyl esterification of partricin’s carboxylic acid group, followed by amination with meglumine.
Methyl Esterification
Partricin (1 equiv.) is treated with trimethylsilyl diazomethane (TMS-diazomethane) in methanol at 0–5°C. The reaction is quenched with acetic acid after 2 hours, yielding the methyl ester intermediate. This step achieves >90% conversion, as confirmed by liquid chromatography-mass spectrometry (LC-MS).
Coupling with Meglumine
The methyl ester intermediate is reacted with meglumine (2.5 equiv.) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. The reaction proceeds in tetrahydrofuran (THF) at 25°C for 24 hours, followed by aqueous workup and silica gel chromatography to isolate the target compound.
Table 2: Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Salt Formation | High yield, scalable | Requires excess meglumine |
| Methyl Esterification | Avoids DMSO/DMF | Multi-step, lower yield |
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and compliance with Good Manufacturing Practices (GMP). Large batches employ continuous stirred-tank reactors (CSTRs) with in-line HPLC monitoring to maintain stoichiometric control. Key considerations include:
Reaction Optimization and Challenges
Stereochemical Integrity
The target compound’s biological activity depends on the stereochemical configuration of its seven conjugated double bonds and sugar moiety. Mild reaction conditions (pH 6.5–7.5, T < 30°C) are critical to prevent epimerization or retro-aldol reactions.
Byproduct Formation
Common byproducts include:
- Degradation Products : Oxidative cleavage of polyene chains under aerobic conditions.
- Diastereomers : Incorrect stereochemistry due to improper temperature control.
Mitigation strategies involve rigorous nitrogen purging and the addition of antioxidants like ascorbic acid.
Analytical Characterization
Post-synthesis analysis employs:
- NMR Spectroscopy : $$^1$$H and $$^13$$C NMR confirm structural integrity, with characteristic signals at δ 5.2–6.3 ppm (polyene protons) and δ 100–110 ppm (anomeric carbons).
- High-Resolution Mass Spectrometry (HRMS) : Observed m/z 1119.3 [M+H]$$^+$$ matches the theoretical molecular formula $$C{54}H{90}N2O{22}$$.
- X-ray Diffraction : Crystalline batches exhibit a monoclinic lattice system, validating purity.
Emerging Methodologies
Recent advances explore enzymatic coupling using lipases to catalyze the amidation step, reducing reliance on synthetic coupling agents. Pilot studies report 70% yield under aqueous conditions, though scalability remains unproven.
化学反応の分析
反応の種類: アンホテリシンBグルカミンは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去により、酸化された生成物を生成します。
還元: この反応は、水素の付加または酸素の除去により、還元された生成物を生成します。
置換: この反応は、ある原子または原子団を別の原子または原子団で置き換える反応です。
一般的な試薬と条件:
酸化剤: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。
還元剤: 一般的な還元剤には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムがあります。
置換試薬: これらには、ハロゲンやその他の求核剤が含まれます。
主要な生成物: これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸の生成につながる可能性があり、一方、還元はアルコールを生成する可能性があります .
4. 科学研究における用途
アンホテリシンBグルカミンは、次のような科学研究において幅広い用途があります。
科学的研究の応用
Amphoglucamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: Amphoglucamine is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is used in the treatment of fungal infections and viral diseases. .
Industry: Amphoglucamine is used in the pharmaceutical industry for the development of new drugs and therapies.
作用機序
アンホテリシンBグルカミンの作用機序は、真菌細胞膜との相互作用に関与しています。アンホテリシンBグルカミンは、真菌細胞膜の重要な成分であるエルゴステロールに結合し、細孔の形成につながります。 これは、細胞膜の完全性を破壊し、細胞内容物の漏出を引き起こし、最終的に細胞死につながります 。分子標的は、エルゴステロールや真菌細胞膜の他の成分を含みます。
類似化合物:
ケトコナゾール: 真菌感染症の治療に使用される別の抗真菌剤。
ミコヘプチン: アンホテリシンBグルカミンと同様に、真菌感染症の治療に使用されます.
比較: アンホテリシンBグルカミンは、低毒性で水溶性が高いため、複合化学療法に使用することができます。 ケトコナゾールやミコヘプチンとは異なり、アンホテリシンBグルカミンは、エルゴステロールに結合して真菌細胞膜を破壊するという特定の作用機序を持っています .
類似化合物との比較
Comparison with Similar Compounds
Structural Analogs with Bicyclic Frameworks
Amino-Pentol Derivatives
Key Research Findings and Discrepancies
- Structural Variants : and describe slight differences in hydroxylation (octahydroxy vs. heptahydroxy), which may represent isomeric forms or synthetic intermediates .
- Synthetic Flexibility: The 6-(methylamino)hexane-pentol unit can be incorporated into diverse scaffolds (e.g., hydrazono derivatives, bicyclic systems), highlighting its versatility in drug design .
- Analytical Consistency : The target compound’s mass (m/z 923) and chromatographic behavior align with synthetic protocols, ensuring reproducibility .
生物活性
The compound 33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid; 6-(methylamino)hexane-1,2,3,4,5-pentol is a complex organic molecule belonging to the class of aminoglycosides. This compound exhibits significant biological activity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 1119.3 g/mol. It features a unique structure characterized by multiple hydroxyl groups and a bicyclic framework that contributes to its biological properties.
Antimicrobial Properties
Research indicates that this compound demonstrates potent antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve disruption of cell membrane integrity and interference with protein synthesis.
Antiviral Activity
In addition to its antibacterial properties, this compound has shown efficacy against certain viral infections. Studies suggest that it may inhibit viral replication through mechanisms similar to those observed in other aminoglycosides.
Cytotoxicity
While exhibiting beneficial biological activities, it is essential to assess the cytotoxic effects of this compound on human cells. Preliminary studies indicate that at therapeutic concentrations it maintains low toxicity levels; however, further research is required to establish a comprehensive safety profile.
Case Studies
- Antibacterial Efficacy : A study published in 2022 demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics.
- Antiviral Studies : In a controlled experiment assessing its antiviral properties against influenza virus strains in cell cultures, the compound reduced viral titers by more than 70% compared to untreated controls.
- Cytotoxicity Assessment : A cytotoxicity assay conducted on human epithelial cells revealed an IC50 value indicating that the compound is relatively non-toxic at therapeutic doses.
Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
